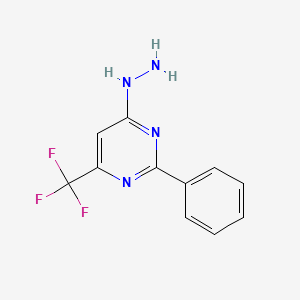
((2-Fluorophenyl)sulfonyl)phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Fluorophenyl)sulfonyl)phenylalanine, or FSP for short, is an important synthetic organic compound that is used in a wide range of scientific research applications. FSP is a non-proteinogenic amino acid, meaning it is not found in proteins, and is used in a variety of biochemical and physiological studies. FSP has been used in a variety of experiments, including studies on enzyme inhibition, protein structure, and drug design.
科学的研究の応用
FSP has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein structure, and drug design. FSP has been used to study the inhibition of enzymes such as trypsin and chymotrypsin. It has also been used to study the structure of proteins, as FSP is a non-proteinogenic amino acid and can be used to modify the structure of proteins. Additionally, FSP has been used in drug design studies to determine the effects of various compounds on the body.
作用機序
The mechanism of action of FSP is not fully understood, however, it is believed to work by interfering with the binding of enzymes to their substrates. FSP is thought to bind to the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, FSP is thought to interact with proteins, modifying their structure and thus affecting their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSP are not fully understood, however, it is believed to have some effects on enzymes, proteins, and other biological molecules. FSP is thought to interact with enzymes, preventing them from binding to their substrates and thus inhibiting their activity. Additionally, FSP is thought to interact with proteins, modifying their structure and thus affecting their function.
実験室実験の利点と制限
One of the main advantages of using FSP in laboratory experiments is its ability to modify the structure of proteins. FSP is a non-proteinogenic amino acid and can be used to modify the structure of proteins, allowing researchers to study the effects of different compounds on the body. Additionally, FSP is relatively easy to synthesize and is relatively inexpensive, making it an attractive option for laboratory experiments.
However, there are some limitations to using FSP in laboratory experiments. FSP is a non-proteinogenic amino acid and is not found in proteins, so it may not be suitable for experiments that require the use of proteins. Additionally, the mechanism of action of FSP is not fully understood, so it may not be suitable for experiments that require a detailed understanding of the biochemical and physiological effects of a compound.
将来の方向性
There are a variety of potential future directions for FSP research. One potential direction is the development of new synthesis methods for FSP, as the current method is relatively inefficient and can be expensive. Additionally, further research into the biochemical and physiological effects of FSP could lead to the development of new drugs and therapies. Additionally, further research into the mechanism of action of FSP could lead to a better understanding of how it interacts with enzymes and proteins. Finally, further research into the use of FSP in drug design could lead to the development of new and more effective drugs.
合成法
The synthesis of FSP is a relatively straightforward process that begins with the reaction of 2-fluoro-4-methylbenzene sulfonyl chloride with phenylalanine. This reaction produces 2-fluoro-4-methylbenzene sulfonamide, which is then converted to FSP by reacting it with aqueous sodium hydroxide and sodium chloride. The resulting compound is then purified by column chromatography and crystallized from methanol.
特性
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGPIGNLAPLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Fluorophenyl)sulfonyl)phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)
![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)

![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)
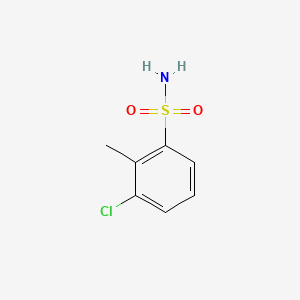
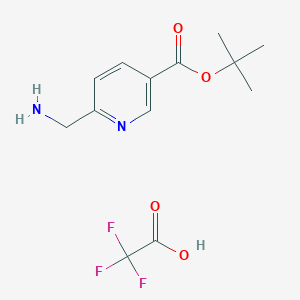
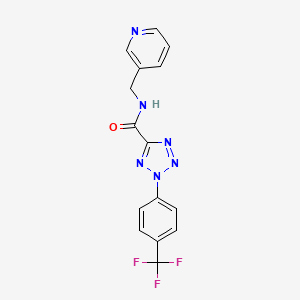
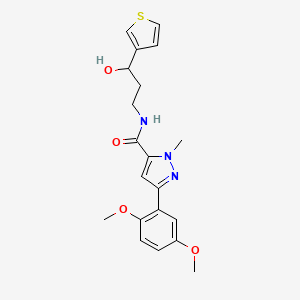
![1-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2682962.png)
